Anileridine Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

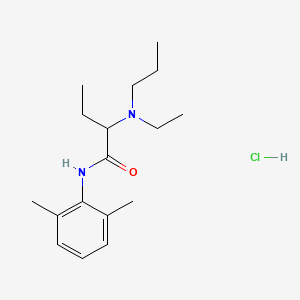

Anileridine phosphate is a synthetic opioid and a potent analgesic medication used to treat moderate to severe pain. It belongs to the piperidine class of analgesic agents and was developed by Merck & Co. in the 1950s. This compound acts on the central nervous system to relieve pain and is known for its strong analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anileridine phosphate is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in alcohol with sodium bicarbonate. The free base can be precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride can be purified by crystallization from methanol-ether, which can be further purified by crystallization from methanol .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Anileridine phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: It can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, amines, and halogenated derivatives .

Scientific Research Applications

Anileridine phosphate has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying opioid structures and reactions.

Biology: In biological research, it is used to study the effects of opioids on cellular processes and receptor binding.

Medicine: this compound is used in pharmacological studies to understand its analgesic properties and potential therapeutic uses.

Mechanism of Action

Anileridine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates a series of intracellular events that lead to pain relief. The activation of mu-opioid receptors results in the inhibition of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This leads to decreased neurotransmitter release, including substance P and glutamate, which are key players in pain transmission. Additionally, this compound increases the efflux of potassium ions and decreases the influx of calcium ions in neurons, resulting in hyperpolarization of neuronal membranes and reduced pain signal transmission .

Comparison with Similar Compounds

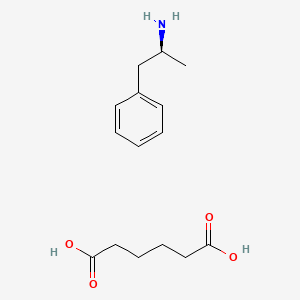

Pethidine (Meperidine): Anileridine phosphate is an analog of pethidine, where the N-methyl group of pethidine is replaced by an N-aminophenethyl group, increasing its analgesic activity.

Morphine: this compound has a similar mechanism of action to morphine but with different pharmacokinetic properties.

Fentanyl: Both are synthetic opioids, but fentanyl is more potent and has a faster onset of action.

Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance between potency and side effects. It has a higher oral activity compared to pethidine and produces milder side effects than morphine, making it a valuable option for pain management .

Properties

CAS No. |

4268-37-5 |

|---|---|

Molecular Formula |

C22H31N2O6P |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |

InChI |

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |

InChI Key |

FLQCEKVTYABVSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-(N'-cyano-N,N'-dimethylhydrazinecarbonyl)-2-(2-methylpropanesulfonyl)ethyl]benzamide](/img/structure/B10774663.png)

![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)

![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)

![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)

![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)